physicochemical properties of octanedioic acid 1-ethyl ester
physicochemical properties of octanedioic acid 1-ethyl ester
Physicochemical Profiling and Synthetic Utility of Octanedioic Acid 1-Ethyl Ester
Executive Summary
Octanedioic acid 1-ethyl ester, commonly referred to as monoethyl suberate (CAS: 14113-01-0), is a highly versatile bifunctional aliphatic linker widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a flexible eight-carbon chain terminating in a reactive carboxylic acid on one end and a stable ethyl ester on the other, this compound serves as an indispensable building block. Its inherent desymmetrization allows researchers to perform regioselective transformations, making it a critical precursor for the development of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and complex natural product analogues (such as prodigiosin derivatives)[2][3].
Physicochemical Profiling
Understanding the physicochemical parameters of monoethyl suberate is essential for predicting its behavior in both synthetic environments and biological systems. The compound's moderate lipophilicity and defined polar surface area make it an ideal spacer for drug conjugates, ensuring that the final active pharmaceutical ingredient (API) maintains favorable pharmacokinetic properties.
| Property | Value | Reference |
| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | [1] |
| Molecular Formula | C10H18O4 | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Density | 1.054 g/cm³ | [4] |
| Boiling Point | ~304.7 °C (at 760 mmHg) | [4] |
| Melting Point | 25 - 27 °C | [4] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1] |
| XLogP3-AA | 1.7 | [1] |
Expertise & Experience Insight: The XLogP3-AA value of 1.7 highlights a highly favorable lipophilic-hydrophilic balance[1]. When integrated into a drug molecule, this eight-carbon spacer provides sufficient flexibility and hydrophobicity to span deep binding pockets—such as the narrow catalytic tunnel of HDAC enzymes—while maintaining a TPSA (63.6 Ų) that supports aqueous solubility and cellular permeability[3].
Synthetic Utility and Workflows
Monoethyl suberate is primarily synthesized via the controlled desymmetrization of suberic acid using catalytic esterification, or through the partial hydrolysis of diethyl suberate. Once isolated, the free carboxylic acid terminus can be activated for amide coupling or Curtius rearrangement, leaving the ester terminus intact for subsequent downstream modifications[3][5].
Synthetic workflows utilizing monoethyl suberate for drug development.
Self-Validating Experimental Protocol: Amide Coupling for SAHA Analogues
The following protocol details the synthesis of an intermediate for suberoylanilide hydroxamic acid (SAHA) analogues (e.g., FESAHA) using a DCC/HOBt-mediated coupling strategy[3]. This protocol is designed as a closed, self-validating system, ensuring that intermediate checkpoints confirm the reaction's success before proceeding.
Reagents:
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Monoethyl suberate (1.0 eq)
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Target Amine (e.g., 2-(4-aminophenyl)ethanol) (1.1 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
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1-Hydroxybenzotriazole (HOBt) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
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Anhydrous Dichloromethane (CH2Cl2)
Step-by-Step Methodology & Causality:
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Activation of the Carboxylic Acid:
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Procedure: Dissolve monoethyl suberate in anhydrous CH2Cl2 at 0 °C under an inert argon atmosphere. Add HOBt, followed by the slow, portion-wise addition of DCC. Stir for 30 minutes.
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Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a thermodynamically stable, unreactive N-acylurea byproduct. The addition of HOBt rapidly traps the O-acylisourea, forming an OBt-active ester. This active ester is highly reactive toward amines but stable enough to prevent unwanted rearrangements, thereby maximizing the yield of the target amide[3].
-
-
Amine Conjugation:
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Procedure: Add the target amine and DIPEA to the reaction mixture. Allow the solution to warm to room temperature and stir for 12 hours.
-
Causality: DIPEA acts as a non-nucleophilic base, neutralizing any acidic protons (such as amine hydrochlorides) and ensuring the target amine remains in its highly nucleophilic, unprotonated state.
-
-
Workup and Purification (Self-Validation Checkpoint 1):
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Procedure: Filter the reaction mixture through a Celite pad. Wash the organic filtrate sequentially with cold 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4 and concentrate in vacuo.
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Causality: The primary byproduct of DCC is dicyclohexylurea (DCU), which is highly insoluble in cold CH2Cl2. Filtration removes >95% of the DCU. The 1M HCl wash removes unreacted amine and DIPEA, while the NaHCO3 wash removes residual HOBt and unreacted monoethyl suberate. This orthogonal washing strategy ensures a highly pure crude product without the immediate need for column chromatography.
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-
Analytical Validation (Self-Validation Checkpoint 2):
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Procedure: Analyze the crude product via Thin Layer Chromatography (TLC) and 1H-NMR.
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Causality: On TLC (using an ethyl acetate/hexane system), the disappearance of the highly polar monoethyl suberate spot and the emergence of a new, less polar UV-active spot confirms amide formation. In 1H-NMR, the downfield shift of the protons adjacent to the newly formed amide bond provides definitive structural validation[3].
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Analytical Signatures (NMR Profiling)
To verify the purity of commercially sourced or synthesized monoethyl suberate prior to use, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[2]. The expected shifts are as follows:
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1H NMR (500 MHz, CDCl3):
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δ 4.14 (q, J = 7.1 Hz, 2H): Corresponds to the -CH2- protons of the ethyl ester group.
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δ 2.35 (t, J = 7.5 Hz, 2H): Corresponds to the -CH2- protons adjacent to the free carboxylic acid.
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δ 2.29 (t, J = 7.5 Hz, 2H): Corresponds to the -CH2- protons adjacent to the ester carbonyl.
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δ 1.63 – 1.61 (m, 4H): Corresponds to the β-methylene protons.
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δ 1.35 – 1.29 (m, 4H): Corresponds to the central methylene protons of the aliphatic chain.
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δ 1.26 (t, J = 7.1 Hz, 3H): Corresponds to the -CH3 protons of the ethyl ester group.
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Validation Note: The presence of the distinct quartet and triplet confirms the integrity of the ethyl ester, while the separate triplets at 2.35 and 2.29 ppm confirm the desymmetrized nature of the octanedioic acid backbone[2].
References
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Ethyl hydrogen suberate | C10H18O4 | CID 84204 - PubChem , National Institutes of Health (NIH),[Link]
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ETHYL HYDROGEN SUBERATE | CAS#:14113-01-0 , Chemsrc,[Link]
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Synthesis and Anti-Cancer Activity of C-Ring-Functionalized Prodigiosin Analogues , Journal of Medicinal Chemistry - ACS Publications,[Link]
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The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer , PMC - NIH,[Link]
Sources
- 1. Ethyl hydrogen suberate | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETHYL HYDROGEN SUBERATE | CAS#:14113-01-0 | Chemsrc [chemsrc.com]
- 5. Ethyl 8-Aminooctanoate|C10H21NO2|Research Use [benchchem.com]
